molecular formula C5H3ClF3N3 B2840349 6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine CAS No. 852061-74-6

6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B2840349
CAS No.: 852061-74-6
M. Wt: 197.55
InChI Key: YGTGEPANSPZGMM-UHFFFAOYSA-N
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Description

6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine is an organic compound with the molecular formula C5H3ClF3N3. This compound is characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group at the 5th position, and an amine group at the 4th position of the pyrimidine ring. It is a white to off-white crystalline solid and is soluble in some organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .

Biological Activity

Overview

6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative notable for its diverse biological activities. The compound's structure, featuring a chloro group at the 6-position and a trifluoromethyl group at the 5-position, contributes to its unique electronic properties, influencing its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its medicinal chemistry applications, including anti-cancer and fungicidal properties, as well as its role in enzyme inhibition.

  • Molecular Formula : C7_7ClF3_3N4_4
  • Molecular Weight : Approximately 195.54 g/mol
  • Structural Features : The trifluoromethyl group enhances lipophilicity and reactivity, making it a valuable moiety in drug design.

Medicinal Chemistry

This compound has been investigated for its potential as an anti-cancer agent. Studies have demonstrated its efficacy in inhibiting specific cancer cell lines, suggesting a mechanism of action that involves interference with critical biochemical pathways associated with tumor growth.

Key Findings :

  • Inhibition of Cancer Cell Lines : The compound has shown significant activity against various cancer cell lines, leading to ongoing research into its derivatives for enhanced therapeutic effects.
  • Mechanism of Action : Research indicates that the compound may act by inhibiting enzymes involved in cancer pathways, although further studies are needed to elucidate the precise mechanisms and potential side effects .

Fungicidal Activity

In agricultural applications, derivatives of this compound have been synthesized to combat fungal diseases, particularly corn rust caused by Puccinia sorghi.

Results from Studies :

  • Efficacy Against Fungal Pathogens : One derivative (T33) exhibited superior control over corn rust with an EC50 value of 0.60 mg/L, outperforming the commercial fungicide tebuconazole (EC50 = 1.65 mg/L) .
CompoundEC50 (mg/L)Comparison
T330.60Better than tebuconazole (1.65)

Enzyme Inhibition

The compound is also utilized in biochemical studies to explore enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

Research Insights :

  • Enzyme Inhibition Studies : Derivatives have been synthesized and tested against various enzymes, providing insights into their potential as enzyme inhibitors and contributing to the development of new biochemical tools .

Case Studies

  • Anti-Cancer Activity
    • Objective : Evaluate the cytotoxicity of this compound against different cancer cell lines.
    • Methodology : Cytotoxicity assays were conducted using Vero cells and various cancer cell lines.
    • Results : The compound demonstrated significant inhibition of cell growth, suggesting potential as a therapeutic agent.
  • Fungicidal Efficacy
    • Objective : Assess the effectiveness of synthesized derivatives against Puccinia sorghi.
    • Methodology : Laboratory tests were carried out to determine EC50 values.
    • Results : T33 showed promising results in controlling fungal growth compared to existing fungicides.

Properties

IUPAC Name

6-chloro-5-(trifluoromethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3N3/c6-3-2(5(7,8)9)4(10)12-1-11-3/h1H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTGEPANSPZGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of 6-amino-5-(trifluoromethyl)pyrimidin-4-ol (N-4) (300 mg, 1.66 mmol) in POCl3 (8 mL) in a pressure vessel is stirred at 100° C. for 1 h. The mixture is allowed to cool to RT and concentrated in vacuo. The residue is taken up in water (20 mL), basified with saturated NaHCO3 aqueous solution to pH=9 and then extracted with DCM (30 mL×3). The combined organic layers are washed with brine, dried over Na2SO4 and filtered. The filtrate is concentrated in vacuo to afford the desired product, 6-chloro-5-(trifluoromethyl)pyrimidin-4-amine (N-5) as a yellow solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One

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